CDK8/19-IN-52h was identified through structure-based drug design and subsequent screening for its ability to inhibit the activity of CDK8 and CDK19. It belongs to a class of compounds referred to as small molecule inhibitors, specifically designed to target the kinase domain of these proteins. The compound has shown significant selectivity over a wide range of other kinases, making it a valuable tool for research into the biological functions of CDK8 and CDK19.
The synthesis of CDK8/19-IN-52h involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
Technical details regarding the synthesis often include reaction conditions (temperature, solvent), yields, and characterization methods (NMR, mass spectrometry) to confirm structural integrity.
The molecular structure of CDK8/19-IN-52h can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy. The compound typically features a scaffold that interacts specifically with the ATP-binding site of the kinases:
CDK8/19-IN-52h undergoes specific chemical reactions relevant to its function as an inhibitor:
The mechanism by which CDK8/19-IN-52h exerts its effects involves:
Data from cellular assays indicate that treatment with this compound can lead to significant anti-proliferative effects in various cancer models.
Relevant analyses often include pKa values, logP (lipophilicity), and metabolic stability assessments.
CDK8/19-IN-52h serves multiple scientific uses:
CAS No.: 2281-22-3
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0